REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].O.Cl[C:11](Cl)(Cl)[CH:12]=[O:13].Cl.ON.S([O-])([O-])(=O)=[O:20].[Na+].[Na+].Cl>O>[F:1][C:2]1[CH:3]=[C:4]2[C:6]([C:12](=[O:13])[C:11](=[O:20])[NH:5]2)=[CH:7][CH:8]=1 |f:1.2,3.4,5.6.7|
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Name
|
|
Quantity
|
9.6 g
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Type
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reactant
|
Smiles
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FC=1C=C(N)C=CC1
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Name
|
|
Quantity
|
590 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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17.2 g
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Type
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reactant
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Smiles
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O.ClC(C=O)(Cl)Cl
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Name
|
|
Quantity
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21.9 g
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Type
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reactant
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Smiles
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Cl.ON
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Name
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Quantity
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98.2 g
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Type
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reactant
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Smiles
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S(=O)(=O)([O-])[O-].[Na+].[Na+]
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Name
|
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Quantity
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31 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
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Details
|
stirring the mixture for 5 hours at 50° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling the resultant to room temperature
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Type
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WAIT
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Details
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to stand overnight
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Duration
|
8 (± 8) h
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Type
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STIRRING
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Details
|
by stirring the mixture for 30 minutes
|
Duration
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30 min
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Type
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FILTRATION
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Details
|
filtering out the crystals
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Type
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CUSTOM
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Details
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After drying the resulting crystals
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Type
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ADDITION
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Details
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the crystals were added to concentrated sulfuric acid
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Type
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TEMPERATURE
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Details
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heated to 70° C.
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Type
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STIRRING
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Details
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by stirring the mixture for 1 hour at 80° C. to 90° C
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Duration
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1 h
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Type
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ADDITION
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Details
|
The reaction mixture was poured over ice
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Type
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EXTRACTION
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Details
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by extracting with ethyl acetate
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Type
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WASH
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Details
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washing with saturated saline
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Type
|
DRY_WITH_MATERIAL
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Details
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After drying the organic layer with magnesium sulfate
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Type
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DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
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Smiles
|
FC1=CC=C2C(C(NC2=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |